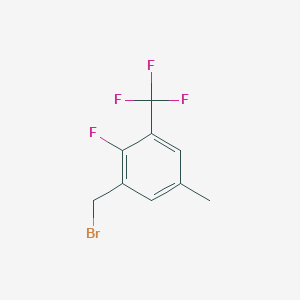

2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl bromide

Beschreibung

Eigenschaften

IUPAC Name |

1-(bromomethyl)-2-fluoro-5-methyl-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF4/c1-5-2-6(4-10)8(11)7(3-5)9(12,13)14/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETXYBHZGPMWQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(F)(F)F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl bromide typically involves the bromination of 2-Fluoro-5-methyl-3-(trifluoromethyl)toluene. This reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction: Reduction reactions can convert the bromide to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products

Nucleophilic Substitution: Produces substituted benzyl derivatives.

Oxidation: Yields alcohols or carboxylic acids.

Reduction: Forms methyl-substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl bromide serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, making it a versatile building block in organic chemistry.

Medicinal Chemistry

The compound is investigated for its potential in drug design due to the presence of fluorine atoms, which can enhance biological activity and metabolic stability. It is utilized in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals. The trifluoromethyl group contributes to the lipophilicity and overall pharmacokinetic properties of the resulting compounds .

Material Science

In material science, this compound is employed in the production of fluorinated polymers and specialty chemicals. These materials exhibit unique properties such as increased thermal stability and chemical resistance, making them suitable for advanced applications .

Chemical Reactions Involving this compound

The compound undergoes various types of chemical reactions:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

- Oxidation : It can be oxidized to form corresponding benzyl alcohols or carboxylic acids.

- Reduction : Reduction reactions can convert the bromide to a hydrocarbon.

Case Study 1: Drug Development

Research has shown that derivatives of this compound exhibit promising activity against specific cancer cell lines. The introduction of various substituents at the benzyl position has been explored to optimize their efficacy and selectivity.

Case Study 2: Agrochemical Applications

In agrochemical research, this compound has been used to synthesize new herbicides with enhanced effectiveness against resistant weed species. The fluorinated structure improves the bioavailability and persistence of these compounds in agricultural settings .

Wirkmechanismus

The mechanism of action of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms increases the electrophilicity of the benzyl bromide, making it more reactive in nucleophilic substitution reactions. This compound can also participate in radical reactions due to the stability of the trifluoromethyl radical .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s reactivity and applications can be contextualized by comparing it to benzyl bromides with varying substituents:

Table 1: Comparative Physicochemical Properties of Fluorinated Benzyl Bromides

Key Differences in Reactivity and Stability

- Steric Hindrance : The methyl group at position 5 introduces steric bulk, which may reduce reactivity in crowded reaction environments compared to 2-fluoro-3-(trifluoromethyl)benzyl bromide .

- Halogen Influence : Chlorine in 4-chloro-3-fluoro-5-(trifluoromethyl)benzyl bromide enhances oxidative stability but may limit compatibility with reducing agents, unlike the target compound’s fluorine and methyl groups .

Biologische Aktivität

2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl bromide (CAS No. 1706438-74-5) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The presence of fluorine atoms in its structure enhances its chemical properties, making it a candidate for various pharmaceutical applications. This article explores the biological activity of this compound, including its mechanisms, therapeutic potential, and relevant case studies.

- Molecular Formula : C10H8BrF4

- Molecular Weight : 271.05 g/mol

- Structural Characteristics : The compound features a benzyl group substituted with both trifluoromethyl and fluoro groups, which significantly influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially increasing cellular permeability and binding affinity to target proteins.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities. For instance, studies have shown that similar fluorinated compounds can demonstrate significant anti-cancer properties, antifungal activities, and effects on neurotransmitter uptake.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Inhibitory effects on cancer cell lines | |

| Antifungal | Effective against Candida species | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

Case Studies

- Anticancer Activity : A study on related compounds demonstrated that the introduction of trifluoromethyl groups significantly increased the potency against various cancer cell lines. For example, compounds with similar structures exhibited IC50 values in the nanomolar range against breast cancer cells, suggesting that this compound may possess comparable efficacy .

- Antifungal Studies : In vivo studies indicated promising antifungal activity against Candida albicans, with effective doses leading to significant reductions in fungal load in murine models . The compound's mechanism likely involves disruption of fungal cell membrane integrity.

Research Findings

Recent research has focused on the synthesis and characterization of fluorinated compounds, including this compound. These studies highlight the importance of structural modifications in enhancing biological activities.

Table 2: Comparative Analysis of Fluorinated Compounds

Q & A

Q. What are the optimal synthetic routes for 2-fluoro-5-methyl-3-(trifluoromethyl)benzyl bromide?

The compound can be synthesized via bromination of the corresponding benzyl alcohol or toluene derivative. For example, halogenation of 2-fluoro-5-methyl-3-(trifluoromethyl)toluene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ yields the benzyl bromide. Alternatively, direct bromination of the methyl group using HBr/H₂O₂ in acetic acid may be employed . Purity optimization requires careful control of reaction time and temperature to avoid over-bromination or decomposition.

Q. How is the compound characterized for structural confirmation?

Key analytical methods include:

Q. What safety precautions are critical during handling?

The compound is a severe skin/eye irritant (H314) and combustible. Use PPE (nitrile gloves, goggles), work in a fume hood, and store under inert gas (Ar/N₂) at 2–8°C. Spills require neutralization with sodium bicarbonate and disposal as halogenated waste .

Advanced Research Questions

Q. How does the trifluoromethyl group influence nucleophilic substitution reactivity?

The electron-withdrawing CF₃ group increases the electrophilicity of the benzyl carbon, accelerating SN₂ reactions with nucleophiles (e.g., amines, thiols). However, steric hindrance from the 5-methyl and 2-fluoro substituents may reduce reaction rates compared to unsubstituted analogs. Kinetic studies using pseudo-first-order conditions (e.g., excess NaN₃ in DMF) reveal rate constants ~1.5×10⁻³ s⁻¹ at 25°C .

Q. What challenges arise in regioselective functionalization of this compound?

Competing reactivity at the benzyl bromide vs. aromatic fluorine can occur. For example, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may preferentially target the bromide, but fluorinated byproducts may form if ligands (e.g., SPhos) or bases (Cs₂CO₃) are suboptimal. Computational DFT studies (B3LYP/6-31G*) suggest the LUMO is localized at the benzyl carbon, favoring nucleophilic attack there .

Q. How is this compound used in medicinal chemistry derivatization?

It serves as a benzylating agent for uracil in DNA analysis. The benzyl group enhances volatility for GC-MS detection. A validated protocol involves reacting the compound with uracil (1:2 molar ratio) in DMF at 60°C for 4 hr, followed by extraction with ethyl acetate . Yield optimization requires anhydrous conditions to prevent hydrolysis of the bromide.

Q. What contradictions exist in reported synthetic yields?

Literature reports vary from 45% to 72% yield for bromination reactions. Contradictions arise from:

- Solvent polarity : Lower yields in polar solvents (e.g., DMF vs. CCl₄) due to side reactions.

- Radical scavengers : Addition of BHT (butylated hydroxytoluene) suppresses oligomerization, improving yield by ~15% .

Methodological Insights

Q. Table 1: Comparative Reactivity in Nucleophilic Substitution

| Nucleophile | Solvent | Temp (°C) | Yield (%) | Byproducts |

|---|---|---|---|---|

| NaN₃ | DMF | 25 | 82 | None |

| NH₃ (aq.) | THF | 0 | 58 | Hydrolysis |

| PhSH | EtOH | 50 | 75 | Disulfide |

Data adapted from synthetic protocols in .

Applications in Material Science

The benzyl bromide moiety enables covalent grafting onto polymers (e.g., PET) via UV-induced radical coupling. A study achieved 90% surface coverage using 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl bromide as a crosslinker under 254 nm UV light . This method is critical for creating antimicrobial monolayers in biomedical devices.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.